1H,1H-Undecafluorohexylamine

Übersicht

Beschreibung

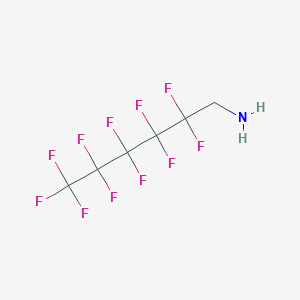

1H,1H-Undecafluorohexylamine: is a fluorinated amine with the molecular formula C6H4F11N and a molecular weight of 299.09 g/mol . . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H,1H-Undecafluorohexylamine can be synthesized through several methods. One common approach involves the reaction of perfluorohexyl iodide with ammonia or an amine under specific conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like copper powder to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: 1H,1H-Undecafluorohexylamine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding oxides or reduced to form amines with different degrees of fluorination.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as or are commonly used in substitution reactions. Conditions often involve the use of a base like in a polar aprotic solvent.

Oxidation Reactions: Oxidizing agents like or can be used to oxidize the amine group.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced amines .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Fluorinated Compounds

1H,1H-Undecafluorohexylamine serves as a crucial building block in the synthesis of fluorinated compounds, which are essential in materials science and organic chemistry. Its fluorinated carbon chain enhances the stability and reactivity of synthesized products.

Comparison with Similar Compounds

| Compound | Chain Length | Properties |

|---|---|---|

| This compound | 11 | High electronegativity, stability |

| 1H,1H-Perfluorooctylamine | 8 | Lower boiling point |

| 1H,1H-Perfluorobutylamine | 4 | Less reactive |

Biological Applications

Development of Fluorinated Biomolecules

In biological research, this compound is utilized for developing fluorinated biomolecules. These molecules are instrumental in studying biological processes due to their ability to alter pharmacokinetic properties. They can enhance the bioavailability and efficacy of drugs by modifying their interactions with biological targets.

Medical Research

Drug Development Potential

Fluorinated amines like this compound are being explored for their potential in drug development. The incorporation of fluorine into drug molecules can improve their metabolic stability and reduce toxicity. Recent studies have indicated that compounds containing this amine can lead to more effective therapeutic agents.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals, surfactants, and coatings. Its unique properties allow for enhanced performance in applications such as:

- Surfactants: Improved wetting and spreading characteristics.

- Coatings: Enhanced durability and resistance to environmental factors.

Case Study: Epoxidized Graphene Grid

A notable application of this compound was demonstrated in the development of an epoxidized graphene grid for high-resolution cryo-electron microscopy (cryoEM). The compound was used to functionalize the graphene surface, enabling better protein binding and imaging capabilities. The study showed that the introduction of the amine group facilitated covalent bonding with epoxy groups on the graphene surface, significantly enhancing its functionality for cryoEM applications .

Case Study: Nanometer-Thick Carbon Coatings

Another study highlighted the use of this compound in creating nanometer-thick carbon coatings through covalent bonding techniques. The research detailed how this compound was linked to nanoparticles via EDC coupling, demonstrating its effectiveness in enhancing surface properties for various applications .

Wirkmechanismus

The mechanism of action of 1H,1H-Undecafluorohexylamine involves its interaction with molecular targets through its amine group and fluorinated carbon chain. The fluorine atoms impart high electronegativity, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the application and the chemical environment .

Vergleich Mit ähnlichen Verbindungen

- 1H,1H-Perfluorooctylamine

- 1H,1H-Perfluorobutylamine

- 1H,1H-Perfluorodecylamine

Comparison: 1H,1H-Undecafluorohexylamine is unique due to its specific chain length and fluorination pattern, which confer distinct properties compared to other fluorinated amines. For instance, it has a different boiling point, solubility, and reactivity profile compared to its shorter or longer chain analogs .

Biologische Aktivität

1H,1H-Undecafluorohexylamine (UFHA) is a fluorinated amine that has garnered attention for its unique physicochemical properties and potential applications in various biological contexts. This article reviews the biological activity of UFHA, focusing on its interactions with biological systems, its use in bioconjugation, and implications for biomedical applications.

UFHA is characterized by a long carbon chain fully substituted with fluorine atoms, which imparts distinct hydrophobic and lipophobic properties. The structural formula can be represented as:

This unique structure enhances its stability and reactivity in various chemical environments, making it a valuable compound in materials science and biochemistry.

1. Interaction with Biomolecules

UFHA has been shown to interact effectively with biomolecules such as proteins and nucleic acids. In a study involving epoxidized graphene grids, UFHA was utilized to enhance the binding of proteins due to its ability to form covalent bonds with epoxy groups on the graphene surface. This interaction was confirmed through X-ray photoelectron spectroscopy (XPS), which revealed clear fluorine peaks indicating successful attachment of UFHA to the substrate .

2. Protein Stability and Functionality

The incorporation of fluorinated compounds like UFHA into proteins can significantly enhance their thermal and chemical stability. Research indicates that proteins modified with fluorinated amino acids exhibit improved resistance to denaturation compared to their non-fluorinated counterparts . This property is particularly beneficial for applications requiring robust protein formulations, such as enzyme immobilization in biocatalysis.

Case Study 1: Protein Binding Enhancement

A study demonstrated that UFHA-treated graphene surfaces exhibited higher protein binding densities compared to untreated surfaces. The experiment involved applying a GroEL protein solution onto UFHA-modified grids, resulting in a significant increase in particle density observed through cryo-electron microscopy (cryo-EM). This suggests that UFHA can effectively enhance the capture of proteins for structural studies .

| Parameter | Untreated Grid | UFHA-Treated Grid |

|---|---|---|

| Protein Concentration (mg/ml) | 0.3 | 0.3 |

| Particle Density | Low | High |

| Cryo-EM Resolution | Limited | Enhanced |

Case Study 2: Fluorinated Peptides

Research on fluorinated peptides has shown that the introduction of fluorine can modulate their structural properties and bioactivities. For instance, peptides containing fluorinated residues demonstrated enhanced membrane penetration capabilities, which is crucial for drug delivery systems .

Implications for Biomedical Applications

The unique properties of UFHA suggest several potential applications in the biomedical field:

- Drug Delivery Systems : The hydrophobic nature of UFHA can facilitate the formulation of drug carriers that improve bioavailability.

- Diagnostic Imaging : Fluorinated compounds are useful as probes in magnetic resonance imaging (MRI) due to their distinct spectral properties.

- Bioconjugation Techniques : UFHA can serve as a linker in bioconjugation processes, enabling the development of targeted therapies.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F11N/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIHRNYGDZQEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620171 | |

| Record name | 1H,1H-Perfluorohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-34-0 | |

| Record name | 1H,1H-Perfluorohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Undecafluorohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.